molecular formula C11H12F2O2S B14066692 1-(4-(Difluoromethoxy)-3-(methylthio)phenyl)propan-1-one

1-(4-(Difluoromethoxy)-3-(methylthio)phenyl)propan-1-one

Cat. No.: B14066692
M. Wt: 246.28 g/mol
InChI Key: GAWQQSNWIXJMDR-UHFFFAOYSA-N
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Description

1-(4-(Difluoromethoxy)-3-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C11H12F2O2S This compound is characterized by the presence of a difluoromethoxy group and a methylthio group attached to a phenyl ring, along with a propanone moiety

Preparation Methods

The synthesis of 1-(4-(Difluoromethoxy)-3-(methylthio)phenyl)propan-1-one typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the phenyl ring: The phenyl ring is functionalized with the difluoromethoxy and methylthio groups through electrophilic aromatic substitution reactions.

    Introduction of the propanone moiety: The propanone group is introduced via a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(4-(Difluoromethoxy)-3-(methylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the difluoromethoxy or methylthio groups, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents such as dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-(Difluoromethoxy)-3-(methylthio)phenyl)propan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 1-(4-(Difluoromethoxy)-3-(methylthio)phenyl)propan-1-one exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(4-(Difluoromethoxy)-3-(methylthio)phenyl)propan-1-one can be compared with other similar compounds, such as:

    1-(2-(Difluoromethoxy)-4-(methylthio)phenyl)propan-1-one: This compound has a similar structure but with different positions of the functional groups on the phenyl ring.

    1-(2-(Difluoromethoxy)-6-(methylthio)phenyl)propan-1-one: Another structural isomer with variations in the positions of the substituents.

The uniqueness of this compound lies in its specific arrangement of functional groups, which can lead to distinct chemical and biological properties compared to its isomers.

Properties

Molecular Formula

C11H12F2O2S

Molecular Weight

246.28 g/mol

IUPAC Name

1-[4-(difluoromethoxy)-3-methylsulfanylphenyl]propan-1-one

InChI

InChI=1S/C11H12F2O2S/c1-3-8(14)7-4-5-9(15-11(12)13)10(6-7)16-2/h4-6,11H,3H2,1-2H3

InChI Key

GAWQQSNWIXJMDR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)OC(F)F)SC

Origin of Product

United States

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